molecular formula C9H5ClN2O2 B13920705 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B13920705
M. Wt: 208.60 g/mol
InChI Key: PKWBEDFODSDNJS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: Formation of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: This compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties .

Medicine: In medicinal chemistry, 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development .

Industry: The compound is used in the development of new materials with specific properties. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde

Comparison: Compared to its analogs, 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H

InChI Key

PKWBEDFODSDNJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C=O)Cl

Origin of Product

United States

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